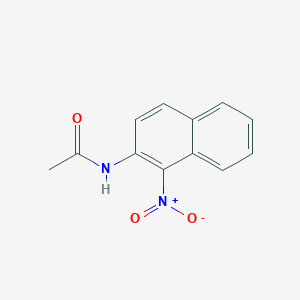

N-(1-nitronaphthalen-2-yl)acetamide

Overview

Description

“N-(1-nitronaphthalen-2-yl)acetamide” is a chemical compound with the linear formula C12H10N2O3 . It has a molecular weight of 230.225 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecule comprises a naphthalene ring system consisting of functional systems bearing an acetyl group, a nitro group, and an acetylamino group . The molecules are assembled into two-dimensional sheet-like structures by intermolecular N—H···O and C—H···O hydrogen-bonding interactions .Scientific Research Applications

Photoreduction and Electron Transfer Studies

Research has shown that nitronaphthalenes, including compounds similar to N-(1-nitronaphthalen-2-yl)acetamide, undergo photoreduction through electron transfer from various amines, resulting in radical anions and nitrosonaphthalenes as products. These reactions are influenced by factors like amine concentration, the presence of water and oxygen, and are significant for understanding the photoinduced chemical processes in polar media (Görner & Döpp, 2002).

Density Functional Theory (DFT) Studies

DFT studies have been conducted on acetamide derivatives, including structures related to N-(1-nitronaphthalen-2-yl)acetamide, focusing on their local molecular properties and interactions with biological molecules. These studies are crucial for designing acetamide derivatives as potential anti-HIV drugs, revealing how bond formation occurs predominantly through nitrogen atoms (Oftadeh, Mahani, & Hamadanian, 2013).

Synthesis and Catalysis

In synthesis and catalysis, research demonstrated the use of nano magnetite (Fe3O4) as an efficient catalyst for the synthesis of compounds that include 1-(α-amido alkyl)-2-naphthol derivatives, showcasing the role of ultrasound irradiation in enhancing reaction yields and methodology cleanliness (Mokhtary & Mogharab Torabi, 2017).

Photoreactivity and Triplet State Dynamics

Further studies on nitronaphthalenes' triplet state dynamics provide insights into the photoreactivity of these compounds, highlighting the significance of the nitro-aromatic torsion angle and the energy gap between excited singlet and triplet states. Such investigations are crucial for understanding the photodegradation processes of nitronaphthalenes under ambient conditions, which are relevant for atmospheric chemistry (Vogt & Crespo-Hernández, 2013).

Mechanism of Action

Target of Action

The primary targets of N-(1-nitronaphthalen-2-yl)acetamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

Mode of Action

The compound is known to be a product of two-step reactions of acetylation and nitration .

Result of Action

It is known that the compound is a Prodane fluorescent dye with red fluorescence and a large Stoke shift .

properties

IUPAC Name |

N-(1-nitronaphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8(15)13-11-7-6-9-4-2-3-5-10(9)12(11)14(16)17/h2-7H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOWETIOQWADNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969150 | |

| Record name | N-(1-Nitronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-nitronaphthalen-2-yl)acetamide | |

CAS RN |

5419-82-9 | |

| Record name | 5419-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Nitronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-NITRO-NAPHTHALEN-2-YL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)